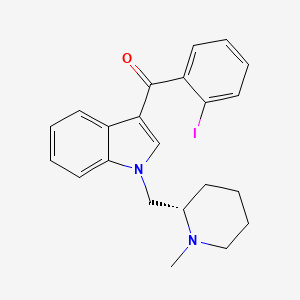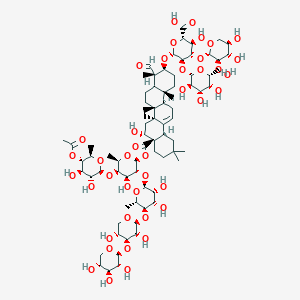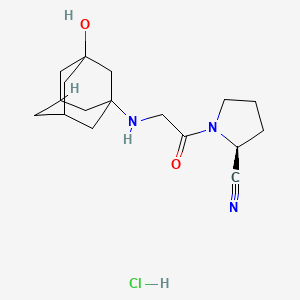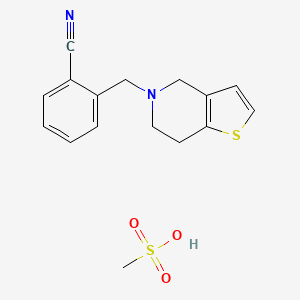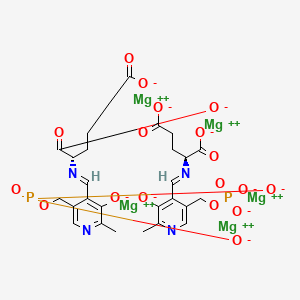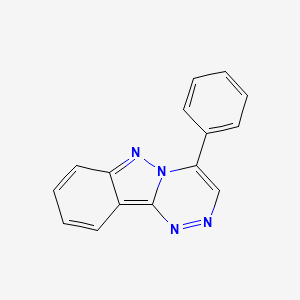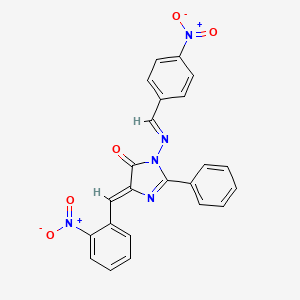
ent-3S,16S,17-trihydroxy-kauran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ent-3S,16S,17-trihydroxy-kauran-2-one is a diterpenoid compound with the molecular formula C20H32O4. It belongs to the class of kaurane diterpenes, which are known for their diverse biological activities. This compound is characterized by its three hydroxyl groups and a ketone functional group, making it a highly functionalized molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ent-3S,16S,17-trihydroxy-kauran-2-one typically involves the biotransformation of kaurane diterpenes. Fungal biotransformations are commonly employed to introduce hydroxyl groups at specific positions on the kaurane skeleton. For example, the biotransformation of ent-kaur-16-en-19-ol with the fungus Cunninghamella echinulata can yield ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and the use of genetically engineered microorganisms may offer potential routes for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Ent-3S,16S,17-trihydroxy-kauran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of this compound derivatives with secondary alcohol groups.
Substitution: Formation of this compound ethers or esters.
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of ent-3S,16S,17-trihydroxy-kauran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone functional group allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation, cell proliferation, and microbial growth.
Comparaison Avec Des Composés Similaires
Ent-3S,16S,17-trihydroxy-kauran-2-one can be compared with other kaurane diterpenes, such as ent-kaurane-3α,16β,17-triol. While both compounds share a similar kaurane skeleton, this compound is unique due to its specific hydroxylation pattern and the presence of a ketone group .
List of Similar Compounds
- Ent-kaurane-3α,16β,17-triol
- Ent-kauran-16β,19-diol
- Ent-kauran-16β,17,19-triol
These compounds share structural similarities but differ in their functional groups and biological activities.
Propriétés
Numéro CAS |
136025-64-4 |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(1S,4S,6S,9S,10R,13R,14S)-6,14-dihydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-7-one |
InChI |
InChI=1S/C20H32O4/c1-17(2)14-6-7-19-8-12(20(24,10-19)11-21)4-5-15(19)18(14,3)9-13(22)16(17)23/h12,14-16,21,23-24H,4-11H2,1-3H3/t12-,14-,15+,16-,18-,19+,20-/m1/s1 |
Clé InChI |
PDTSXGBDZWSUTI-YFFOHKSQSA-N |
SMILES isomérique |
C[C@@]12CC(=O)[C@H](C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O |
SMILES canonique |
CC1(C2CCC34CC(CCC3C2(CC(=O)C1O)C)C(C4)(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



